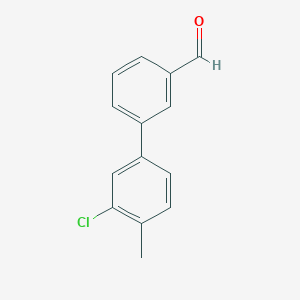
3-(3-Chloro-4-methylphenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the same Friedel-Crafts acylation but with optimized parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: 3-(3-Chloro-4-methylphenyl)benzoic acid.
Reduction: 3-(3-Chloro-4-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)benzaldehyde depends on the specific reaction it undergoes. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The chlorine atom can also influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)benzaldehyde: Similar structure but without the chlorine atom.
3-(3-Chloro-5-methylphenyl)benzaldehyde: Similar structure but with the methyl group in a different position.
3-(4-Chloro-2-methylphenyl)benzaldehyde: Similar structure but with different positions for the chlorine and methyl groups.
Uniqueness
3-(3-Chloro-4-methylphenyl)benzaldehyde is unique due to the specific positions of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.
Biological Activity
3-(3-Chloro-4-methylphenyl)benzaldehyde, a compound with notable biological activity, has been the subject of various studies due to its potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic aldehyde characterized by the presence of a chloro and a methyl group on the phenyl ring. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or altering protein conformation, which can lead to various physiological effects depending on the context of its use.
Biological Activities
- Antimicrobial Activity : Several studies have demonstrated the antibacterial properties of related compounds derived from this compound. For instance, derivatives synthesized from this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antiviral Potential : Research indicates that compounds similar to this compound may exhibit antiviral properties. For example, structure-based optimization studies have identified derivatives that inhibit viral replication in models of SARS-CoV-2, suggesting potential applications in antiviral drug development .
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of benzaldehyde derivatives have highlighted their ability to disrupt harmful protein-protein interactions in neurodegenerative diseases. Specifically, they may modulate calcium signaling pathways, which are crucial for neuronal health .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study focusing on the synthesis of pyrazoline derivatives from chlorinated phenyl compounds reported significant antibacterial activity against common pathogens, indicating the potential for developing new antibiotics based on this scaffold .
- In another investigation, compounds derived from benzaldehyde were shown to disrupt mutant huntingtin-calmodulin interactions, providing insights into therapeutic strategies for Huntington's disease .
Properties
CAS No. |
885963-22-4 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-9H,1H3 |
InChI Key |
IONVCUOGOLYMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















